molecular formula C7H8BrN B1283208 3-Bromo-2,4-dimethylpyridine CAS No. 27063-93-0

3-Bromo-2,4-dimethylpyridine

Cat. No. B1283208
CAS RN: 27063-93-0
M. Wt: 186.05 g/mol
InChI Key: HWSUJPQZGWOXFZ-UHFFFAOYSA-N
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Description

The compound 3-Bromo-2,4-dimethylpyridine is a brominated pyridine derivative that is of interest due to its potential applications in various chemical syntheses and its role as a building block in the construction of more complex molecules. The presence of bromine and methyl groups on the pyridine ring can significantly influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the bromination of 3-amino- and 3-dimethylaminopyridine leads to the formation of brominated pyridines, with the reaction conditions influencing the position and extent of bromination . Additionally, the synthesis of complex heterocyclic compounds, such as those derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, involves reactions with different nucleophiles and can yield a variety of polyheterocyclic ring systems with potential antibacterial properties .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine reveals a reduced pyridine ring adopting a screw-boat conformation, with molecules linked by hydrogen bonds into dimers . Similarly, the structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione shows a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds .

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions due to the presence of the bromine atom, which can act as a leaving group or participate in electrophilic aromatic substitution. For instance, the presence of a bromine atom on the double bond of β,γ-unsaturated α-bromoketenes allows for subsequent aziridination or bromine displacement with an amine, leading to the formation of fused bicyclic N-allyl-aziridines or 3-amino-substituted 5,6-dihydropyridin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by the substituents on the pyridine ring. The crystal structures of 3-chloro-5-hydroxy-2,6-dimethylpyridine and 3-bromo-5-hydroxy-2,6-dimethylpyridine, for example, consist of parallel infinite chains linked through hydrogen bonds, with strong asymmetric hydrogen bonding affecting the vibrational features of the compounds . The presence of bromine also affects the noncovalent interactions in the crystal structure, as seen in the case of [3,5-dibromo-2-amino-4,6-dimethylpyridinium]2CuX4, where aryl bromine and ionic metal bromide interactions control the structure .

Scientific Research Applications

Hydrogen Bonding and Spectroscopic Properties

3-Bromo-2,4-dimethylpyridine exhibits unique hydrogen bonding characteristics and spectral features. Hanuza et al. (1997) studied the crystal structures of compounds including 3-bromo-5-hydroxy-2,6-dimethyl-pyridine, noting their molecular conformations and hydrogen bonds. These characteristics were examined using Fourier transform IR and Raman spectra, revealing insights into asymmetric hydrogen bonding and vibrational features related to these bonds (Hanuza et al., 1997).

Antioxidant Properties

Another significant application of derivatives of 3-Bromo-2,4-dimethylpyridine is in the field of antioxidants. Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, originating from a 3-bromopyridine precursor, which demonstrated notable antioxidant properties. These compounds were evaluated for their reactivities towards peroxyl radicals, indicating their potential as effective antioxidants (Wijtmans et al., 2004).

Surface Adsorption and Catalysis

Corma et al. (1984) explored the adsorption of 2,6-dimethylpyridine on various samples, including γ-Al2O3 and decationated Y zeolites. This study contributes to understanding the interaction between 3-Bromo-2,4-dimethylpyridine derivatives and different types of Lewis sites, which is crucial for applications in catalysis and surface science (Corma et al., 1984).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of 3-Bromo-2,4-dimethylpyridine derivatives have been widely studied. For instance, Lopez et al. (2016) investigated the C(sp3)–H alkenylation of 2,6-dimethylpyridines, demonstrating the potential of these derivatives in organic synthesis and chemical reactions (Lopez et al., 2016).

Bromination Techniques and Applications

Research by Does and Hertog (2010) on the bromination of methylpyridines, including 2,6-dimethylpyridine, in fuming sulfuric acid, showcases the significance of bromination techniques in the synthesis of 3-Bromo-2,4-dimethylpyridine and its derivatives. These methods are vital for synthetic applications in pharmaceuticals and materials science (Does & Hertog, 2010).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Bromo-2,4-dimethylpyridine . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3-bromo-2,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSUJPQZGWOXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554056
Record name 3-Bromo-2,4-dimethylpyridine
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dimethylpyridine

CAS RN

27063-93-0
Record name 3-Bromo-2,4-dimethylpyridine
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Record name 3-Bromo-2,4-dimethylpyridine
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Record name 3-Bromo-2,4-dimethylpyridine
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Synthesis routes and methods

Procedure details

150 ml of 65% strength oleum are added dropwise to 28.9 ml of 2,4-dimethylpyridine, while cooling with ice and stirring, such that the temperature does not rise above 35° C. When the solution has become homogeneous, 6.42 ml of bromine are slowly added dropwise, with stirring. The mixture is stirred at 80° C. for 31/2 hours. After cooling, it is carefully added dropwise to 1 kg of ice, neutralized with solid Na2CO3 and extracted 3 times with 300 ml of ether each time. The organic layer is separated off and dried over magnesium sulfate. After removal of the solvent by distillation in vacuo, 34.6 g of a pale yellow oil consisting of the isomers 5-bromo-2,4-dimethylpyridine and 3-bromo-2,4-dimethylpyridine are obtained. The isomers are separated by column chromatography on silicon dioxide gel to give 10 g of 5-bromo-2,4-dimethylpyridine as a colorless liquid (13.0 g of 3-bromo-2,4-dimethylpyridine).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Thalhammer, J Mecinović, C Loenarz… - Organic & …, 2011 - pubs.rsc.org
Based on structural analysis of the human 2-oxoglutarate (2OG) dependent JMJD2 histoneNε-methyl lysyl demethylase family, 3-substituted pyridine 2,4-dicarboxylic acids were …
Number of citations: 72 pubs.rsc.org
HM Gilow, JH Ridd - The Journal of Organic Chemistry, 1974 - ACS Publications
Bromination of Pyridinium Ions by Hypobromous Acid were measured with a Disc integrator. The columns employed were all stainlesssteel since serious decomposition was noted …
Number of citations: 9 pubs.acs.org
PM Arce, R Goldschmidt, OM Khdour… - Bioorganic & medicinal …, 2012 - Elsevier
Selected pyridinol analogues of the experimental neuroprotective drug idebenone have been synthesized and evaluated as antioxidants capable of preserving mitochondrial function. …
Number of citations: 28 www.sciencedirect.com
PM Arce Amezquita - 2012 - keep.lib.asu.edu
Mitochondria produce most of the ATP needed for the cell as an energy source. It is well known that cellular respiration results in oxidative damage to the cell due to the production of …
Number of citations: 2 keep.lib.asu.edu

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